![molecular formula C10H18N2OS2 B14643275 4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine CAS No. 52345-78-5](/img/structure/B14643275.png)
4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine is an organic compound that features both piperidine and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine typically involves the reaction of piperidine with morpholine in the presence of a carbothioylating agent. One common method includes the use of carbon disulfide (CS₂) and a base such as sodium hydroxide (NaOH) to facilitate the formation of the carbothioyl group. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or a thioether.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted piperidine or morpholine derivatives.
Scientific Research Applications
4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring structure.
Morpholine: A heterocyclic amine with both amine and ether functional groups.
Piperazine: Another heterocyclic compound with two nitrogen atoms in a six-membered ring.
Uniqueness
4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine is unique due to the presence of both piperidine and morpholine moieties, along with the carbothioyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
52345-78-5 |
|---|---|
Molecular Formula |
C10H18N2OS2 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
morpholin-4-yl piperidine-1-carbodithioate |
InChI |
InChI=1S/C10H18N2OS2/c14-10(11-4-2-1-3-5-11)15-12-6-8-13-9-7-12/h1-9H2 |
InChI Key |
LVZLHNLDYLBVMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)SN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



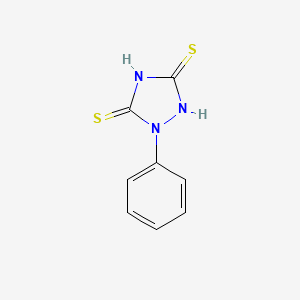
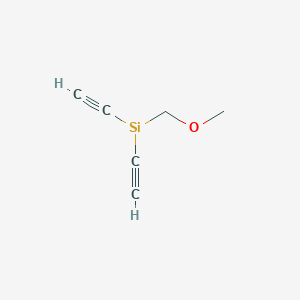
![2-Propenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14643210.png)

![2,11,14-Triazabicyclo[8.3.1]tetradeca-1(14),10,12-triene-13-carboxamide](/img/structure/B14643217.png)
![5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14643218.png)
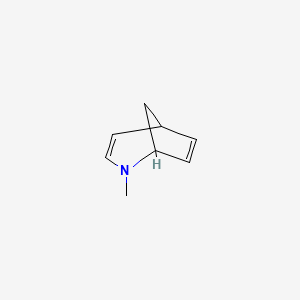
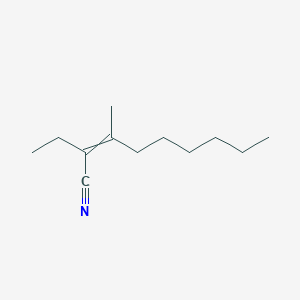

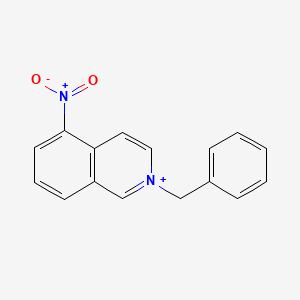
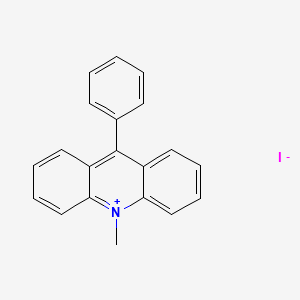
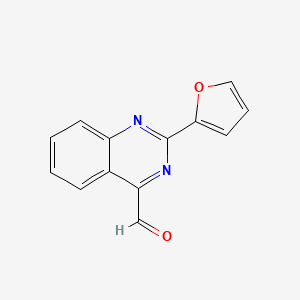
![Bicyclo[2.2.1]heptan-2-one, 1-ethenyl-7,7-dimethyl-, (1S,4R)-](/img/structure/B14643269.png)
